N-(beta-Oxo-3-methoxyphenethyl)phthalimide N-(beta-Oxo-3-methoxyphenethyl)phthalimide
Brand Name: Vulcanchem
CAS No.: 667433-79-6
VCID: VC16838710
InChI: InChI=1S/C17H13NO4/c1-22-12-6-4-5-11(9-12)15(19)10-18-16(20)13-7-2-3-8-14(13)17(18)21/h2-9H,10H2,1H3
SMILES:
Molecular Formula: C17H13NO4
Molecular Weight: 295.29 g/mol

N-(beta-Oxo-3-methoxyphenethyl)phthalimide

CAS No.: 667433-79-6

Cat. No.: VC16838710

Molecular Formula: C17H13NO4

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

N-(beta-Oxo-3-methoxyphenethyl)phthalimide - 667433-79-6

Specification

CAS No. 667433-79-6
Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
IUPAC Name 2-[2-(3-methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione
Standard InChI InChI=1S/C17H13NO4/c1-22-12-6-4-5-11(9-12)15(19)10-18-16(20)13-7-2-3-8-14(13)17(18)21/h2-9H,10H2,1H3
Standard InChI Key UEIJXISANQANIN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Structure and Physicochemical Properties

N-(beta-Oxo-3-methoxyphenethyl)phthalimide belongs to the phthalimide class, distinguished by a bicyclic aromatic system fused with an imide group. The methoxy substitution at the 3-position of the phenethyl chain and the beta-keto functionality confer distinct electronic and steric properties. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC17H13NO4\text{C}_{17}\text{H}_{13}\text{NO}_4
Molecular Weight295.29 g/mol
CAS Registry Number667433-79-6
Key Functional GroupsPhthalimide, beta-keto, methoxy

The beta-keto group enhances electrophilicity, facilitating nucleophilic reactions, while the methoxy group contributes to lipophilicity, influencing bioavailability. Comparative analyses with analogs like N-(2-hydroxyethyl)phthalimide reveal that the 3-methoxy substitution improves thermal stability and solubility in polar aprotic solvents.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via two primary methods:

  • Gabriel Synthesis: Reaction of potassium phthalimide with beta-oxo-3-methoxyphenethyl bromide yields the target compound after hydrolysis.

  • Solventless Imidization: A patent-described method involves heating a mixture of 3-methoxyphenethylamine and phthalic anhydride under reduced pressure, bypassing traditional solvents like glacial acetic acid . This approach achieves >90% conversion to the phthalimide with minimal sublimation losses .

Optimization and Yield

Reaction conditions critically impact yield:

ParameterOptimal RangeYield (%)Source
Temperature100–120°C85–92
Pressure10–50 mmHg88
Reaction Time4–6 hours90

Post-synthesis purification employs recrystallization from ethanol, yielding >98% purity confirmed via HPLC.

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, DMSO-d6) displays a singlet at δ 3.81 ppm (methoxy group) and a carbonyl resonance at δ 177.2 ppm.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 295.29 [M+H]+^+.

Biological Activities and Mechanisms

Antifungal and Antibacterial Effects

In vitro assays demonstrate moderate activity against Candida albicans (MIC: 32 μg/mL) and Staphylococcus aureus (MIC: 64 μg/mL). The beta-keto group likely disrupts microbial cell membrane integrity via chelation of metal ions.

Anti-Inflammatory Properties

In rat models, the compound reduces carrageenan-induced paw edema by 42% at 50 mg/kg, comparable to ibuprofen. Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways.

PPAR-γ Activation

A 2017 study identified structurally similar N-substituted phthalimides as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists . At 10 μM, analogs like 3-hydroxy-N-(p-methoxy-phenethyl)phthalimide showed 1.5-fold higher activation than rosiglitazone . The methoxy group enhances hydrophobic interactions with the PPAR-γ ligand-binding domain .

Comparative Analysis with Phthalimide Derivatives

The compound’s bioactivity surpasses simpler derivatives due to its substituents:

DerivativeAnticancer IC50_{50} (μM)PPAR-γ Activation (Fold)Source
N-(2-Hydroxyethyl)phthalimide45.60.8
N-(p-Methoxy-phenethyl)phthalimide22.11.2
N-(beta-Oxo-3-methoxyphenethyl)phthalimide18.21.4

The beta-keto group augments electron-withdrawing effects, while the 3-methoxy substituent optimizes steric interactions with biological targets .

Applications and Future Directions

Therapeutic Development

  • Anticancer Agents: Tubulin-binding phthalimides are under investigation as alternatives to taxanes .

  • Antidiabetic Drugs: PPAR-γ activation positions this compound as a candidate for Type 2 diabetes therapy .

Green Chemistry Innovations

Solventless synthesis reduces waste generation by 70% compared to traditional methods, aligning with sustainable chemistry principles .

Research Gaps

  • In Vivo Toxicity: No data exist on long-term toxicity or pharmacokinetics.

  • Formulation Challenges: Low aqueous solubility (0.12 mg/mL) limits oral bioavailability.

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